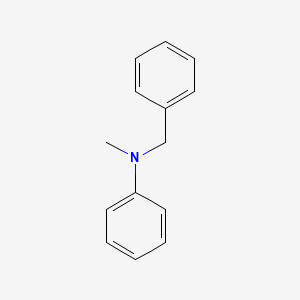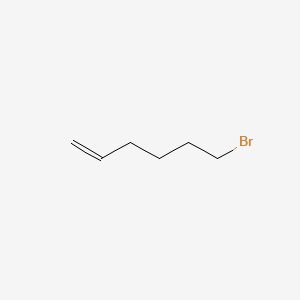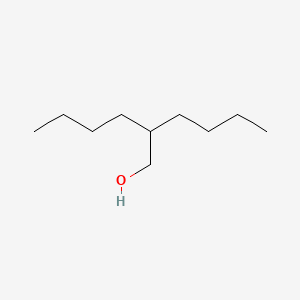
N-Benzyl-N-methylanilin
Übersicht
Beschreibung
N-Benzyl-N-methylaniline is an organic compound with the molecular formula C14H15N. It is a tertiary amine, characterized by a benzyl group and a methyl group attached to the nitrogen atom of an aniline structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
Target of Action
N-Benzyl-N-methylaniline is a tertiary amine
Mode of Action
It’s known that the compound can undergo thermal rearrangement, producing methylamine, diphenylmethane, and other products . This suggests that the compound might interact with its targets through a series of chemical transformations, possibly involving the formation and breaking of chemical bonds.
Biochemical Pathways
The compound is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization of anilines with maleimides . This suggests that it might be involved in various biochemical reactions and pathways, particularly those involving the synthesis of complex organic compounds.
Pharmacokinetics
The compound has a molar mass of 19728 g/mol , which might influence its absorption and distribution within the body. It’s also worth noting that the compound has a boiling point of 311 °C and a density of 1.046 g/cm3 at 20 °C , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Benzyl-N-methylaniline. For instance, the compound’s reactivity can be influenced by temperature, as evidenced by its thermal rearrangement . Additionally, the compound’s synthesis via mechanochemical methods suggests that mechanical processes, such as grinding in a ball mill, can also influence its action .
Biochemische Analyse
Biochemical Properties
N-Benzyl-N-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of methyl groups. For instance, it is involved in the N-methylation of secondary amines under solvent-free conditions . This interaction is crucial for the formation of tertiary amines, which are important intermediates in organic synthesis.
Cellular Effects
N-Benzyl-N-methylaniline affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the benzylic position reactions, such as free radical bromination and nucleophilic substitution . These reactions can alter the cellular environment, leading to changes in cell function and metabolism.
Molecular Mechanism
At the molecular level, N-Benzyl-N-methylaniline exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been used in the synthesis of N-methylated amine derivatives, where it interacts with formalin and sodium triacetoxyborohydride as a reducing agent . These interactions result in the formation of new chemical bonds and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-N-methylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Benzyl-N-methylaniline can undergo oxidative degradation, leading to the formation of various by-products . These by-products can have different biochemical activities, affecting the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of N-Benzyl-N-methylaniline vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can be toxic, leading to adverse effects on the central nervous system, liver, and kidneys . These threshold effects are important considerations in the design of experiments and therapeutic applications.
Metabolic Pathways
N-Benzyl-N-methylaniline is involved in several metabolic pathways, including the microsomal metabolism of N-benzylamines. It undergoes oxidative debenzylation and ring hydroxylation, resulting in the formation of various metabolites . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound.
Transport and Distribution
Within cells and tissues, N-Benzyl-N-methylaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical activity and potential therapeutic effects.
Subcellular Localization
N-Benzyl-N-methylaniline’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzyl-N-methylaniline can be synthesized through several methods. One common approach involves the N-methylation of N-benzylaniline. This can be achieved using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . Another method involves the use of methanol as a methylating agent, catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as a base .
Industrial Production Methods: Industrial production of N-Benzyl-N-methylaniline typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of mechanochemical methods, such as ball milling, is particularly advantageous due to its green chemistry approach, minimizing the use of solvents and reducing energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-Benzyl-N-methylaniline N-oxide.
Reduction: N-Benzylaniline.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- N-Methylaniline
- N,N-Dimethylaniline
- N-Benzylaniline
Comparison: N-Benzyl-N-methylaniline is unique due to the presence of both a benzyl and a methyl group attached to the nitrogen atom. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to N-methylaniline and N,N-dimethylaniline, N-Benzyl-N-methylaniline offers a higher degree of reactivity in electrophilic aromatic substitution reactions. N-Benzylaniline, on the other hand, lacks the methyl group, which reduces its nucleophilicity compared to N-Benzyl-N-methylaniline .
Eigenschaften
IUPAC Name |
N-benzyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGVFCKZRHKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060630 | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-30-2 | |
| Record name | N-Benzyl-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-phenylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-PHENYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9PP10CZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when N-Benzyl-N-methylaniline is subjected to high temperatures?
A1: Heating N-Benzyl-N-methylaniline under reflux or in sealed tubes at high temperatures (~315°C) for extended periods (100 hours) causes it to undergo a thermal rearrangement. This rearrangement leads to the formation of several products, including methylamine, diphenylmethane, and other products. [, ]
Q2: What is significant about the thermal rearrangement of N-Benzyl-N-methylaniline?
A2: Research suggests that the thermal rearrangement of N-Benzyl-N-methylaniline might proceed through a radical mechanism and exhibit a cage effect. [] Further investigation into these mechanistic aspects could offer valuable insights into the reactivity of similar compounds.
Q3: Has N-Benzyl-N-methylaniline been used in any specific chemical applications?
A3: Yes, N-Benzyl-N-methylaniline N-oxide, a derivative of the compound, has been explored for its use in cyclodextrin modification. It has shown potential for the unsymmetrical introduction of two functional groups into cyclodextrin molecules. [] This application highlights the potential of this compound class in supramolecular chemistry.
Q4: What is known about the metabolism of N-Benzyl-N-methylaniline?
A4: Studies have investigated the in vitro hepatic microsomal metabolism of N-Benzyl-N-methylaniline. [] While specific details on the metabolic pathways are not provided in the abstract, this research area is crucial for understanding the compound's potential behavior in biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)










